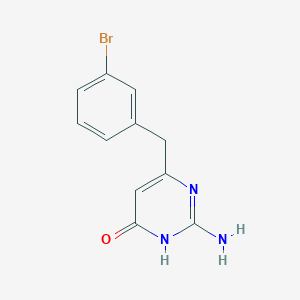
2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one
概要
説明
2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one is a heterocyclic compound that contains both pyrimidine and benzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one typically involves the reaction of 3-bromo-benzylamine with a pyrimidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted benzyl-pyrimidine compounds.
科学的研究の応用
2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers study its interactions with biological targets to understand its potential effects and mechanisms of action.
作用機序
The mechanism of action of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Amino-3-bromobenzaldehyde: This compound shares the benzylamine and bromine functional groups but differs in the core structure.
2-Amino-3,5-dibromobenzaldehyde: Similar in structure but contains additional bromine atoms.
2-Amino-5-bromo-4-methylbenzaldehyde: Contains a methyl group in addition to the bromine and amino groups.
Uniqueness
2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one is unique due to its combination of a pyrimidine ring and a brominated benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
IUPAC Name |
2-amino-4-[(3-bromophenyl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-8-3-1-2-7(4-8)5-9-6-10(16)15-11(13)14-9/h1-4,6H,5H2,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWHODLSUMMVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=CC(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


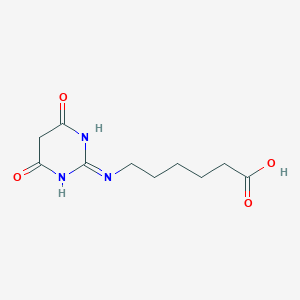
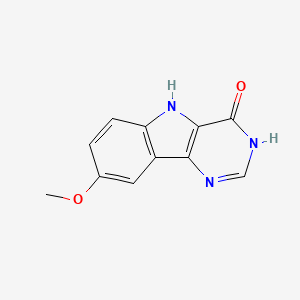
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B1417509.png)
![7-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1417511.png)
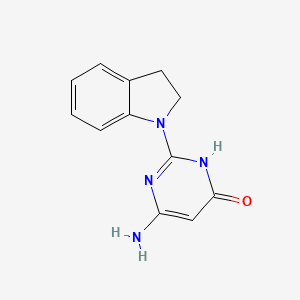
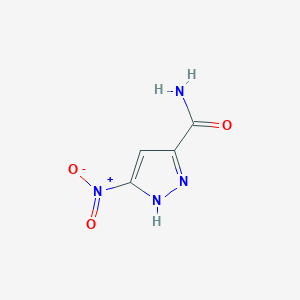
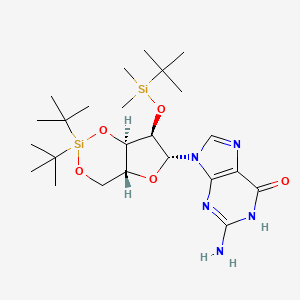
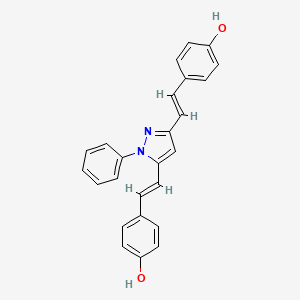

![7-(4-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417524.png)
![Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1417526.png)
![2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1417527.png)
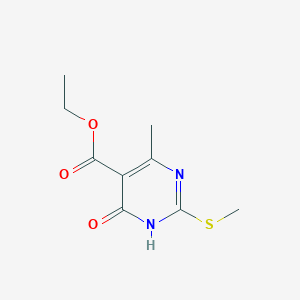
![6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B1417529.png)
